molecular formula C6H13NO B3023094 3-Methylpiperidin-4-ol CAS No. 33557-57-2

3-Methylpiperidin-4-ol

Cat. No.: B3023094
CAS No.: 33557-57-2
M. Wt: 115.17 g/mol
InChI Key: OAQDXXYGSGJMGR-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) Alkaloids and Hydroxylated Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of natural products and synthetic compounds. encyclopedia.pubnih.gov Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold for the development of therapeutic agents across numerous disease areas. marketresearchintellect.comnih.gov Piperidine derivatives are integral components of drugs for conditions such as cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. encyclopedia.pubnih.gov

Hydroxylated piperidine scaffolds, a sub-class of piperidine derivatives, are of particular interest in drug discovery. The presence of a hydroxyl group can significantly influence a molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. nih.govresearchgate.net

Historical Context of Piperidine Derivatives in Pharmacology

The history of piperidine derivatives in pharmacology is rich and dates back to the 19th century with the isolation of naturally occurring alkaloids. wikipedia.org The Scottish chemist Thomas Anderson first reported on piperidine in 1850, and it was independently described by the French chemist Auguste Cahours in 1852, who named it after the genus Piper (pepper), from which it was derived. wikipedia.org

Early research focused on alkaloids like piperine (B192125), the compound responsible for the pungency of black pepper, and coniine, the toxic component of poison hemlock. wikipedia.orgatamanchemicals.com These natural products laid the groundwork for understanding the physiological effects of piperidine-containing compounds. Over the decades, synthetic chemists have developed numerous methods for the synthesis of piperidine derivatives, leading to the creation of a multitude of pharmacologically active agents. nih.govmdpi.com Many well-known medications, including haloperidol (B65202) (an antipsychotic) and risperidone (B510) (an antipsychotic), contain the piperidine ring structure, highlighting its enduring importance in medicinal chemistry. atamanchemicals.com

Significance of the Piperidine Ring in Natural Products and Pharmaceuticals

The piperidine structural motif is a cornerstone in the architecture of numerous natural alkaloids, which are nitrogenous organic compounds of plant origin. cymitquimica.com These include well-known examples such as lobeline, found in Indian tobacco, and solenopsin, a toxin produced by fire ants. wikipedia.org In plants, these alkaloids often play a role in defense mechanisms. atamanchemicals.com

In the pharmaceutical industry, the piperidine ring is considered a "privileged scaffold" due to its frequent appearance in bioactive molecules. nih.govresearchgate.net Its three-dimensional structure allows for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules like enzymes and receptors. researchgate.net The versatility of the piperidine scaffold allows for the synthesis of a wide range of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. marketresearchintellect.comijnrd.org

Rationale for In-Depth Research on 3-Methylpiperidin-4-ol (B2467221)

Potential as a Chiral Building Block in Organic Synthesis

This compound, particularly its chiral forms, is a valuable building block in organic synthesis. uni-regensburg.de Chiral molecules exist in non-superimposable mirror image forms (enantiomers), and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. thieme-connect.com The stereochemistry of piperidine scaffolds is a critical area of study in medicinal chemistry. thieme-connect.com

The synthesis of enantiomerically pure compounds is a significant focus in modern organic chemistry. uni-regensburg.de Chiral 3-piperidinols, including this compound, serve as versatile starting materials for the construction of complex, biologically active natural products and synthetic molecules. uni-regensburg.de The development of diastereoselective and enantioselective methods to synthesize specific stereoisomers of substituted piperidines is crucial for producing compounds with desired biological activities. vulcanchem.comrsc.org

Relevance to Biologically Active Piperidine Derivatives

The this compound scaffold is relevant to the study of a wide range of biologically active piperidine derivatives. The specific placement of the methyl and hydroxyl groups on the piperidine ring can significantly influence the biological activity of the resulting compounds. researchgate.net For instance, the substitution pattern on the piperidine ring is a key determinant of the biological properties of piperidines. researchgate.net

Research has shown that derivatives of 4-methylpiperidin-4-ol (B1315937) exhibit a range of biological activities, including antifungal, antibacterial, and antioxidant properties. pjoes.compjoes.com The inclusion of a 4-methylpiperidin-4-ol moiety in a molecule can enhance its lipid solubility, potentially leading to improved absorption and pharmacological activity. researchgate.netpjoes.com Furthermore, esters of piperidin-4-ols have been shown to have high affinity for postganglionic acetylcholine (B1216132) receptors, indicating their potential in neuropharmacology. nih.gov Studies on various piperidine derivatives have demonstrated their potential as anticancer agents, with some compounds showing the ability to induce apoptosis in cancer cells. taylorandfrancis.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-7-3-2-6(5)8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQDXXYGSGJMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylpiperidin 4 Ol and Its Stereoisomers

Established Synthetic Routes to Piperidinols

The synthesis of piperidinols, including 3-methylpiperidin-4-ol (B2467221), has traditionally relied on several robust and well-documented chemical transformations. These methods often involve the construction of the piperidine (B6355638) ring followed by functional group manipulations to introduce the desired hydroxyl and methyl substituents with specific stereochemistry.

Reduction of Piperidinones

A primary and widely employed strategy for the synthesis of this compound is the reduction of a corresponding 3-methyl-4-piperidone precursor. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions, allowing for the selective formation of either cis or trans isomers.

Table 1: Catalytic Hydrogenation Conditions for Piperidinone Reduction and Related Reactions

Starting Material Catalyst Pressure Solvent Product Reference
Substituted Pyridines PtO₂ 50-70 bar Glacial Acetic Acid Piperidine derivatives asianpubs.org
1-Benzyl-4-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine 20% Pd(OH)₂ on Carbon 40 psi H₂ Ethanol 4-(3-Methoxyphenyl)piperidine nih.govacs.org
1-Benzyl-3α-methyl-4-phenylpiperidin-4-ol 5% Pd on Charcoal Atmospheric 2-Propanol/Water 3α-Methyl-4-phenylpiperidin-4-ol google.com

Beyond catalytic hydrogenation, a variety of chemical reducing agents are utilized to convert 3-methyl-4-piperidones to 3-methylpiperidin-4-ols. These reagents offer different levels of stereoselectivity and functional group tolerance. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation. nih.govgoogle.com The stereoselectivity of NaBH₄ reduction can be significantly influenced by the reaction temperature and the presence of additives. For example, reducing N-methyl-3-phenyl-4-piperidone with NaBH₄ at -15°C in a water/methanol mixture in the presence of hydrochloric acid can yield the trans (diequatorial) isomer with high selectivity. google.com

Other hydride reagents, such as lithium aluminum hydride (LiAlH₄), have also been employed. dtic.mil The bulky nature of certain hydride reagents can be exploited to achieve stereoselective reduction by favoring hydride delivery from the less sterically hindered face of the carbonyl. dtic.mil For instance, the reduction of the imine derived from 1-benzyl-3-methyl-4-piperidone (B123424) with LiAlH₄ can produce a mixture of cis and trans isomers of the corresponding 4-anilinopiperidine. researchgate.net

Table 2: Stereoselective Reduction of Substituted 4-Piperidones

Starting Material Reducing Agent Conditions Major Product Isomer Reference
N-Methyl-3-phenyl-4-piperidone Sodium Borohydride -15°C, H₂O/MeOH, HCl trans (diequatorial) google.com
Imine of 1-Benzyl-3-methyl-4-piperidone Lithium Aluminum Hydride THF cis/trans mixture researchgate.net
N-Methyl-4-piperidone Enamine Sodium Borohydride Methanol trans-3,4-dimethylpiperidine derivative nih.gov

Mannich Reactions

The Mannich reaction is a powerful tool for the synthesis of the 4-piperidone (B1582916) core structure, which is the direct precursor to piperidinols. nih.govorganic-chemistry.org This multicomponent condensation involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.org In the context of 3-methyl-4-piperidones, the reaction can be performed by condensing ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate. nih.gov This approach directly assembles the substituted piperidone ring in a single step. The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another versatile method for constructing β-nitroamines, which can be precursors to piperidine derivatives. researchgate.net

Alkylation of Piperidine Derivatives

Alkylation reactions are fundamental in modifying the piperidine scaffold to introduce necessary substituents. cdnsciencepub.com This can involve the N-alkylation of a piperidine to introduce a specific group on the nitrogen atom or the alkylation at a carbon atom of the ring. For example, the synthesis of 1-isopentyl-3-methylpiperidin-4-ol (B13334536) can be achieved through the alkylation of a piperidine derivative. evitachem.com The introduction of a methyl group at the 3-position of a piperidone can be accomplished through enolate chemistry. Asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been achieved via alkylation, where the stereochemical outcome is influenced by the use of a chiral auxiliary. researchgate.net

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a modern and powerful strategy for the synthesis of unsaturated rings, including piperidine derivatives. wikipedia.orgwhiterose.ac.ukorganic-chemistry.org This reaction utilizes a metal catalyst, typically ruthenium-based, to form a cyclic alkene from a diene precursor. wikipedia.orgorganic-chemistry.org RCM can be employed to construct the piperidine ring itself. For example, a diallylamine (B93489) can undergo RCM to form a dihydropyridine, which can then be reduced to the corresponding piperidine. organic-chemistry.org This methodology has been applied to the synthesis of bridged azabicyclic structures starting from cis-2,6-dialkenyl-N-acyl piperidine derivatives. nih.gov Enyne ring-closing metathesis is another variation that can be used to create piperidine-containing bicycles. wikipedia.org

Reductive Amination Strategies

Reductive amination is a versatile and widely employed method for the synthesis of piperidine derivatives. This approach typically involves the reaction of a ketone precursor, in this case, 3-methyl-4-piperidone, with an amine in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

The synthesis of this compound via this pathway starts with 3-methyl-4-piperidone hydrochloride. chemicalbook.com The direct reductive amination of the ketone functionality is a primary route to amine synthesis. nih.gov A variety of reducing agents can be employed, with amine boranes and sodium triacyloxyborohydrides being particularly effective. researchgate.net Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst is another common approach. d-nb.info For instance, cobalt-based catalysts have been developed for the reductive amination of ketones to primary amines under mild conditions, using aqueous ammonia (B1221849) as the nitrogen source and hydrogen gas as the reductant. d-nb.info The choice of catalyst and reaction conditions, such as temperature and pressure, is critical to optimize the yield and selectivity of the reaction. d-nb.info One-pot, two-step procedures have also been developed, for example, through tandem ozonolysis of alkenes followed by reduction with ammonia-borane, showcasing the efficiency of modern synthetic methods. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound

The presence of two stereocenters in this compound (at the C3 and C4 positions) means it can exist as four possible stereoisomers. The biological activity of such molecules is often dependent on their specific stereochemistry, making the development of stereoselective and enantioselective syntheses a critical area of research. google.comcsic.es These methods aim to produce a single desired stereoisomer in high purity, avoiding the need for challenging separation of isomeric mixtures. vulcanchem.com

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a classical yet powerful strategy to control the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereoselectivity of a key bond-forming step. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of substituted piperidines, chiral auxiliaries such as derivatives of 8-phenylmenthol, oxazolidinones (popularized by David A. Evans), and camphorsultam are frequently used. google.comwikipedia.org A synthetic route could involve attaching a chiral auxiliary to a piperidine precursor to form a chiral enamine or an α,β-unsaturated ester. A subsequent diastereoselective reaction, such as a 1,4-conjugate addition of an organometallic reagent, establishes the desired stereochemistry at the C3 and C4 positions. google.com For example, the 1,4-addition of aryl Grignard reagents to chiral 3,4-unsaturated-3-piperidine esters or amides has been shown to effectively control the stereochemistry at these centers. google.com The auxiliary then biases the approach of the reagent to one face of the molecule, leading to a high diastereomeric excess. Finally, removal of the auxiliary yields the enantiomerically enriched 3-substituted 4-aryl piperidine intermediate. google.com

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Reference
Oxazolidinones Aldol and alkylation reactions wikipedia.org
Camphorsultam Michael additions, Claisen rearrangements wikipedia.org
Pseudoephedrine Alkylation reactions wikipedia.org
trans-2-Phenylcyclohexanol Ene reactions wikipedia.org

Asymmetric Catalysis in Piperidinol Synthesis

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, using sub-stoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This field is broadly divided into organocatalysis and metal-based catalysis.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This approach avoids the use of potentially toxic and expensive metals. For the synthesis of functionalized piperidinols, catalysts derived from natural products like cinchona alkaloids or amino acids such as proline are common. nih.govresearchgate.netucd.ie

An analogous enantioselective synthesis of cis-3-fluoropiperidin-4-ol (B2384693) employed a modified cinchona alkaloid catalyst to facilitate an asymmetric fluorination of a piperidone precursor. nih.govcapes.gov.br Similar strategies could be adapted for hydroxylation. Another powerful organocatalytic method is the Mannich reaction. A hybrid bio-organocatalytic cascade using a transaminase enzyme and L-proline as the catalyst has been reported for the synthesis of 2-substituted piperidines, demonstrating a modern approach to creating chiral piperidine alkaloids. ucd.ienih.gov

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations with high selectivity and efficiency. mdpi.comnumberanalytics.comrsc.org Metals like palladium, rhodium, iridium, and copper are frequently used to catalyze asymmetric reactions for piperidine synthesis. researchgate.netmdpi.com

Palladium-catalyzed reactions are particularly versatile. Methods such as asymmetric allylic amination and cyclization have been developed for synthesizing chiral piperidines. researchgate.netmdpi.com For instance, the stereocontrolled synthesis of (3R,4R)-4-methylpiperidin-3-ol (a regioisomer of the target compound) has been achieved using palladium-catalyzed cyclization, highlighting the power of this approach to set stereocenters.

Rhodium and Iridium catalysts are highly effective for asymmetric hydrogenation reactions. mdpi.com Asymmetric hydrogenation of substituted pyridinium (B92312) salts using iridium(I) catalysts containing P,N-ligands can produce chiral piperidines with high enantioselectivity. mdpi.com More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a pyridine (B92270) derivative was used to generate enantioenriched 3-substituted piperidines. snnu.edu.cn

Table 2: Examples of Metal-Catalyzed Reactions in Piperidine Synthesis

Metal Catalyst System Reaction Type Application Reference(s)
Palladium(0) complexes Asymmetric Allylic Amination Synthesis of chiral piperidines researchgate.net
Palladium catalysts Cyclization Stereocontrolled synthesis of substituted piperidinols
Rhodium(I)/IBiox[(-)-Menthyl] Asymmetric Hydroarylation Desymmetrization of azabicycles snnu.edu.cn
Rhodium-catalyzed Asymmetric Reductive Heck Synthesis of enantioenriched 3-substituted piperidines snnu.edu.cn
Iridium/SegPhos Asymmetric Hydrogenation Synthesis of chiral piperidines from pyridinium salts researchgate.net

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. In the context of this compound, this involves controlling the cis/trans relationship between the methyl group at C3 and the hydroxyl group at C4.

Such control can be achieved by starting with a chiral precursor and using its inherent stereochemistry to direct the formation of a new stereocenter. For example, a diastereoselective Aza-Prins reaction has been used as a key step to construct a bicyclic intermediate, which, after several steps including hydrogenolysis, yields an enantiomerically pure (2S,4S)-disubstituted piperidin-4-ol. csic.es Similarly, diastereoselective syntheses of (2S,4S)-2-methylpiperidin-4-ol have been developed starting from chiral β-enaminoesters derived from (R)-(-)-2-phenylglycinol. vulcanchem.comresearchgate.net The reduction of a chiral 3-methyl-4-piperidone can also proceed with high diastereoselectivity, where the facial bias for hydride delivery is controlled by the existing methyl-bearing stereocenter and the choice of reducing agent.

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, capable of converting a racemate into a single enantiomerically enriched product in a theoretical yield of up to 100%. thieme.de This is achieved by combining a rapid, in situ racemization of the starting material with a stereoselective reaction that preferentially consumes one enantiomer. thieme.de In the context of substituted piperidines like this compound, DKR provides an efficient route to stereopure isomers, which are crucial for pharmaceutical applications.

A notable application of DKR is seen in the synthesis of piperidine derivatives through the enantioselective reduction of a racemic ketone. For instance, a Noyori-type asymmetric transfer hydrogenation has been successfully applied to a racemic N-Boc-3-fluoropiperidin-4-one. researchgate.net Under DKR conditions, this process yields the corresponding cis-3-fluoropiperidin-4-ol as a single enantiomer with high diastereoselectivity and enantioselectivity (>90%). researchgate.net This method, which can be scaled up, demonstrates the potential of DKR for producing highly functionalized and stereochemically defined piperidinol building blocks. researchgate.net

Another advanced strategy involves the stereoselective cyclocondensation of racemic δ-oxo acid derivatives with chiral amino alcohols, such as (R)-phenylglycinol. nih.gov This process generates chiral non-racemic oxazolo[3,2-a]piperidone lactams, which serve as key intermediates. The high stereoselectivity is achieved through a DKR process, effectively resolving the racemic starting material into a single diastereomeric product that can then be converted to the desired enantiopure substituted piperidine. nih.gov

The table below summarizes key aspects of DKR techniques applicable to the synthesis of substituted piperidinols.

DKR TechniqueSubstrate ExampleCatalyst/ReagentProduct ConfigurationSelectivity
Asymmetric Transfer HydrogenationRacemic 1-Boc-3-fluoropiperidin-4-oneChiral Rhodium or Ruthenium complexescis-3-Fluoropiperidin-4-ol>90% de/ee researchgate.net
CyclocondensationRacemic δ-oxo diacid derivatives(R)-phenylglycinolChiral oxazolo[3,2-a]piperidone lactamsHigh diastereoselectivity nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related piperidine structures is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. colab.ws These principles focus on aspects such as minimizing waste, maximizing atom economy, using less hazardous chemicals, and designing energy-efficient processes. um-palembang.ac.id

Atom Economy and Waste Minimization

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org Reactions with high atom economy are inherently less wasteful. langholmandcanonbieschools.dumgal.sch.uk

In the synthesis of piperidine derivatives, significant strides have been made to improve atom economy. One-pot multicomponent reactions (MCRs) represent a highly atom-economic approach, where multiple starting materials react in a single vessel to form a complex product, minimizing intermediate isolation steps and solvent waste. researchgate.net For example, the synthesis of polysubstituted tetrahydropyridines can be achieved through an MCR of anilines, aldehydes, and β-keto esters. researchgate.net

Furthermore, catalytic redox-neutral processes offer substantial advantages in waste minimization. uniurb.it An example is the iridium-catalyzed alkylation of indoles with piperidinol derivatives, where the formal condensation reaction produces water as the sole byproduct. uniurb.it This approach avoids the use of stoichiometric reagents that would otherwise generate significant waste. um-palembang.ac.iduniurb.it

The table below compares different synthetic strategies in terms of their adherence to atom economy and waste minimization principles.

Synthetic StrategyKey FeaturesByproductsAtom Economy
Multicomponent Reactions (MCRs)Multiple bonds formed in one pot. researchgate.netMinimal, often small molecules like water.High researchgate.net
Catalytic Redox-Neutral CondensationUse of a catalyst to facilitate condensation. uniurb.itWater is often the only byproduct. uniurb.itVery High uniurb.it
Traditional Multi-step SynthesisInvolves protection, activation, and deprotection steps.Stoichiometric reagents, salts, solvents.Low

Catalyst Design for Sustainable Synthesis

The design and use of catalysts are fundamental to green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. jetir.org For piperidine synthesis, catalyst design focuses on replacing hazardous or precious metals with more sustainable alternatives and developing heterogeneous catalysts that can be easily recovered and reused. jetir.orgacs.org

A significant trend is the move away from precious metal catalysts like palladium and rhodium towards more earth-abundant and less toxic first-row transition metals such as nickel, cobalt, and iron. acs.org For example, nickel catalysts have been developed for C-C bond-forming reactions that traditionally require palladium. acs.org

The development of surface single-atom alloy (SSAA) catalysts marks a notable advancement. A Ru₁CoNP/HAP (ruthenium-cobalt nanoparticle on hydroxyapatite) catalyst has been engineered for the synthesis of piperidine from furfural, a platform chemical derived from biomass. nih.gov This catalyst facilitates a one-pot cascade reaction under mild conditions, demonstrating a sustainable pathway from renewable feedstocks to valuable N-heterocycles. nih.gov The use of heterogeneous catalysts like this simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process. jetir.org

The table below highlights different types of catalysts used in the synthesis of piperidine derivatives, evaluated on sustainability criteria.

Catalyst TypeExampleKey AdvantagesSustainability Profile
Precious Metal Catalyst[Cp*IrCl₂]₂High activity and selectivity in redox-neutral reactions. uniurb.itLower sustainability due to metal scarcity and cost. acs.org
Earth-Abundant Metal CatalystNickel or Iron complexesReduced toxicity, lower cost, and greater abundance. acs.orgHigh sustainability. acs.org
Heterogeneous SSAA CatalystRu₁CoNP/HAPEnables use of biomass feedstock, easy separation, and recycling. nih.govExcellent sustainability profile. jetir.orgnih.gov
OrganocatalystsCinchona alkaloids, primary aminesMetal-free, avoiding heavy metal contamination. researchgate.netHigh sustainability, biodegradable options available.

Chemical Reactivity and Derivatization of 3 Methylpiperidin 4 Ol

Functional Group Transformations

The chemical behavior of 3-methylpiperidin-4-ol (B2467221) is dominated by the reactions of its hydroxyl and amino groups. These functionalities can be modified through various transformations, including oxidation, reduction, and substitution.

The secondary hydroxyl group at the C-4 position of this compound can be readily oxidized to yield the corresponding ketone, 3-methylpiperidin-4-one. smolecule.com This transformation is a fundamental reaction in the derivatization of this scaffold. The choice of oxidizing agent is crucial to ensure selectivity and prevent over-oxidation or side reactions involving the secondary amine. Common reagents used for this purpose include chromium-based oxidants and permanganate (B83412) salts. smolecule.comevitachem.com For instance, the use of pyridinium (B92312) chlorochromate (PCC) allows for a controlled oxidation under relatively mild conditions. The reaction is often stereospecific, preserving the configuration of adjacent chiral centers.

Table 1: Oxidation of this compound

Oxidizing AgentProductReaction ConditionsReference
Pyridinium Chlorochromate (PCC)3-Methylpiperidin-4-oneDichloromethane (DCM) solvent
Potassium Permanganate (KMnO₄)3-Methylpiperidin-4-oneAcidic or basic conditions evitachem.com
Chromium Trioxide (CrO₃)3-Methyl-4-piperidoneAcidic conditions smolecule.com

While the piperidine (B6355638) ring of this compound is already saturated and generally resistant to further reduction under standard conditions, the reverse reaction—the reduction of its oxidized ketone form (3-methylpiperidin-4-one)—is a key step in its synthesis. This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction with hydride reagents like lithium aluminum hydride (LiAlH₄). smolecule.com These methods are effective for converting the ketone back to the secondary alcohol, often with high yield and stereoselectivity.

Table 2: Synthesis of this compound via Reduction

Starting MaterialReducing Agent/CatalystProductKey FeaturesReference
3-Methylpiperidin-4-oneLiAlH₄This compoundEffective for small-scale synthesis
3-Methylpiperidin-4-onePd/C, H₂This compoundScalable, high yield, preserves chirality

Nucleophilic substitution reactions involving this compound primarily occur at two sites: the nitrogen atom of the secondary amine and the oxygen atom of the hydroxyl group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions that lead to N-substituted derivatives (see section 3.2.1). smolecule.comscbt.com Similarly, the hydroxyl group can be converted into a better leaving group and subsequently substituted by other nucleophiles (see section 3.2.2). smolecule.com

Direct nucleophilic substitution on the carbon atoms of the piperidine ring is less common and requires specific activation, as the C-H bonds are generally unreactive towards nucleophiles. The reactivity of the molecule is overwhelmingly directed by its heteroatoms.

Synthesis of Advanced Derivatives

The dual functionality of this compound makes it an ideal scaffold for creating more complex molecules. By modifying the nitrogen and/or hydroxyl groups, a vast library of advanced derivatives can be synthesized for various research applications.

The secondary amine in the piperidine ring is a key handle for derivatization. It can act as a nucleophile to attack a wide range of electrophiles, leading to the formation of N-substituted products. smolecule.com Common methods include N-alkylation with alkyl halides and reductive amination with aldehydes or ketones. For example, the reaction of 3-methylpiperidine (B147322) with 3-nitrobenzaldehyde (B41214) and naphthalen-2-ol results in a complex N-substituted product. nih.gov This reactivity allows for the incorporation of various functional groups, including aryl, alkyl, and acyl moieties, onto the piperidine nitrogen. These derivatives are important in medicinal chemistry, with N-substituted piperidines appearing in numerous drug classes.

Table 3: Examples of N-Substituted Derivative Synthesis

Piperidine SourceElectrophile/Reagent(s)Product TypeReference
3-Methylpiperidine3-Nitrobenzaldehyde, Naphthalen-2-olN-Arylmethyl derivative nih.gov
Piperidin-4-ol3-Methylbenzyl chlorideN-Benzyl derivative
Piperidine3-Phenylpropanal, NaBH₃CN (Reductive Amination)N-Phenylpropyl derivative nih.gov

The hydroxyl group at the C-4 position offers another site for derivatization. It can undergo reactions typical of secondary alcohols, most notably esterification and etherification. smolecule.com Acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding esters. The hydroxyl group can also be used as a handle to introduce other functionalities through substitution, often after being converted to a better leaving group. smolecule.com In multi-step syntheses, it is common to protect the hydroxyl group to prevent it from interfering with reactions at other sites. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group, which forms a silyl (B83357) ether. researchgate.net

Table 4: Examples of Hydroxyl Group Modification

ReactantReagent(s)Derivative Type/ReactionPurpose/OutcomeReference
1-((R)-2-hydroxy-1-phenylethyl)piperidin-2-onetert-Butyldimethylsilyl chloride (TBDMSCl)Silyl Ether FormationProtection of the hydroxyl group for alkylation researchgate.net
N-substituted piperidin-4-amineTetrahydro-2H-pyran-4-yl carbonochloridateEsterificationSynthesis of a CETP inhibitor derivative nih.gov
1-Methylpiperidin-4-olAlkyl or Acyl HalidesSubstitutionFormation of ethers or esters smolecule.com

Incorporation into Polycyclic Scaffolds

The this compound framework serves as a valuable starting point for the synthesis of intricate polycyclic and cage-like molecular architectures. Derivatives of this compound, such as (E)-3-arylidene-1-methylpiperidin-4-ones, are key precursors in multicomponent reactions that yield structurally complex systems. For instance, a three-component tandem [3+2] cycloaddition-intramolecular annulation reaction involving ninhydrin, α-amino acids, and an (E)-3-arylidene-1-methylpiperidin-4-one derivative leads to the formation of novel and structurally intriguing hexacyclic cage-like compounds. researchgate.net This method highlights the utility of the piperidinone scaffold in generating significant molecular complexity in a single synthetic sequence.

Furthermore, unified synthetic strategies have been developed to produce a wide array of diverse, three-dimensional bridged polycyclic scaffolds from simple amine substrates, a category to which piperidines belong. whiterose.ac.ukrsc.org These approaches often involve a regioselective and stereospecific directed C–H arylation of the amine, followed by a cyclization event. rsc.org This "stitching" annulation approach allows for the efficient construction of bridged ring systems that incorporate both a nitrogen atom and an aromatic ring, significantly expanding the accessible chemical space for drug discovery. whiterose.ac.ukrsc.org While not always starting directly from this compound, these methods demonstrate the potential of the piperidine core in building complex, sp³-rich scaffolds that are highly sought after in medicinal chemistry. whiterose.ac.uk A modular approach has also been successfully employed for the synthesis of the polycyclic core of akuammiline (B1256633) alkaloids, starting from simple tryptamine (B22526) derivatives and constructing complex tetracyclic scaffolds through a cascade reaction. nih.gov

The table below summarizes a reaction type that utilizes a derivative of this compound to create complex polycyclic systems.

Starting Material ClassReaction TypeProduct ClassRef
(E)-3-Arylidene-1-methylpiperidin-4-onesTandem [3+2] cycloaddition-intramolecular annulationHexacyclic cage-like compounds researchgate.net

Application as a Synthetic Intermediate and Chiral Building Block

This compound and its various isomers are recognized as versatile synthetic intermediates and valuable chiral building blocks in organic synthesis. bldpharm.com The chiral nature of specific isomers, such as (3R,4S)-3-methylpiperidin-4-ol, makes them particularly useful for asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. bldpharm.com Chiral 3-piperidinols, in general, have proven to be powerful tools for the efficient construction of biologically active natural products and pharmaceuticals. uni-regensburg.de The presence of both a hydroxyl group and a methyl group on the piperidine ring provides two distinct points for further functionalization, enabling the creation of a wide range of derivatives.

The utility of these compounds stems from their defined stereochemistry, which can be used to control the stereochemical outcome of subsequent reactions. They are often employed in the synthesis of ligands for asymmetric catalysis and as starting materials for complex target molecules in medicinal chemistry. uni-regensburg.de The piperidine ring is a common motif in many pharmaceuticals, and using a pre-functionalized, chiral piperidine building block can significantly streamline a synthetic route.

Role in the Construction of Complex Molecules

The structural features of this compound make it an essential building block for the synthesis of more complex molecules. smolecule.com Its role as a synthetic intermediate is crucial in both academic and industrial research, particularly in pharmaceutical development. The piperidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous drug classes. By using an intermediate like this compound, chemists can introduce this key structural motif along with stereochemical complexity early in a synthetic sequence.

Case studies have highlighted its application in the synthesis of complex organic molecules. For example, derivatives can be used to create novel drugs targeting the central nervous system or to develop ligands that interact with specific biological targets like enzymes and receptors. The hydroxyl group can be readily oxidized to a ketone or substituted with other functional groups, while the nitrogen atom allows for a variety of N-alkylation or N-arylation reactions, further expanding its synthetic versatility. This adaptability allows it to serve as a cornerstone in the assembly of intricate molecular architectures. smolecule.comscbt.com

Precursor for Alkaloid Synthesis

Chiral piperidinols are well-established precursors for the synthesis of a wide array of naturally occurring alkaloids. uni-regensburg.de The this compound scaffold is particularly relevant in this context. Research has demonstrated that chiral 3-piperidinols are versatile building blocks for constructing numerous alkaloids, including members of the lepadine and clavepictine families. uni-regensburg.de A case study specifically noted the use of a 3-methylpiperidin-3-ol (B1593060) derivative in the synthesis of complex alkaloids exhibiting anti-cancer properties, underscoring its importance in pharmaceutical research.

The synthesis of piperidine alkaloids often relies on the stereoselective construction of the core ring structure. Using a chiral precursor like an enantiomerically pure form of this compound provides a strategic advantage. For example, the synthesis of various 2,6-disubstituted piperidin-3-ol alkaloids, such as (-)-iso-6-spectaline, utilizes a piperidin-3-ol scaffold that is constructed via catalytic cyclization methods. jst.go.jp These methods demonstrate the convergent synthesis of a variety of alkaloids, allowing for the creation of natural products and their analogues for structure-activity relationship studies. jst.go.jp The total synthesis of alkaloids like lepadin B has been achieved using chiral piperidinol building blocks as key starting materials. uni-regensburg.de This highlights the pivotal role of these intermediates in the efficient and stereocontrolled total synthesis of complex natural products.

The table below lists examples of alkaloid classes whose synthesis can involve piperidinol precursors.

Alkaloid Class/ExamplePrecursor TypeRef
Lepadines (e.g., Lepadin B)Chiral 3-Piperidinols uni-regensburg.de
Clavepictines (A and B)Chiral 3-Piperidinols uni-regensburg.de
2,6-Disubstituted Piperidin-3-ol Alkaloids (e.g., Spectaline)Piperidin-3-ol Scaffolds jst.go.jp
Complex Alkaloids with Anti-Cancer Properties3-Methylpiperidin-3-ol Derivatives

Spectroscopic and Structural Elucidation of 3 Methylpiperidin 4 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing the structure of 3-Methylpiperidin-4-ol (B2467221) in solution. Through a suite of 1D and 2D experiments, it is possible to confirm the molecular skeleton, establish the relative stereochemistry of the substituents, and analyze the compound's dynamic conformational behavior.

1D NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra serve as the foundation for structural elucidation, confirming the presence of all expected atoms and providing initial insights into their chemical environment. The chemical shifts (δ) are highly dependent on the stereoisomer (cis or trans) and the conformation of the piperidine (B6355638) ring.

In the ¹H NMR spectrum, the signals for the protons on the piperidine ring typically appear between 1.5 and 3.5 ppm. The proton attached to the hydroxyl-bearing carbon (H-4) is a key diagnostic signal, usually found further downfield. The methyl group protons will appear as a doublet around 0.9-1.1 ppm.

The ¹³C NMR spectrum confirms the carbon framework. The carbon bearing the hydroxyl group (C-4) is typically observed in the 65-75 ppm range, while the carbon attached to the methyl group (C-3) and the other ring carbons appear between 20 and 60 ppm. The methyl carbon itself gives a signal in the upfield region, typically 10-20 ppm.

The precise chemical shifts and, crucially, the proton-proton coupling constants (J-values) differ significantly between the cis and trans isomers due to their different three-dimensional arrangements.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Isomers Note: These are estimated values based on related piperidine structures. Actual values may vary based on solvent and experimental conditions.

Proton Expected δ (ppm) - cis Isomer Expected δ (ppm) - trans Isomer Multiplicity
N-H 1.5 - 2.5 1.5 - 2.5 Broad Singlet
H-2 2.5 - 3.2 2.6 - 3.3 Multiplet
H-3 1.8 - 2.2 1.9 - 2.3 Multiplet
H-4 3.4 - 3.8 3.7 - 4.1 Multiplet
H-5 1.5 - 1.9 1.6 - 2.0 Multiplet
H-6 2.5 - 3.2 2.6 - 3.3 Multiplet
-CH₃ 0.9 - 1.1 0.9 - 1.1 Doublet

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Isomers Note: These are estimated values based on related piperidine structures. Actual values may vary.

Carbon Expected δ (ppm) - cis Isomer Expected δ (ppm) - trans Isomer
C-2 45 - 55 46 - 56
C-3 30 - 38 32 - 40
C-4 68 - 74 65 - 72
C-5 30 - 40 31 - 41
C-6 45 - 55 46 - 56

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and determining the complex stereochemical relationships within this compound. sdsu.eduyoutube.com

COSY (COrrelation SpectroscopY) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to trace the proton-proton connectivity around the piperidine ring, confirming the sequence of CH₂ and CH groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.com This allows for the definitive assignment of each carbon in the ¹³C spectrum based on the already-assigned proton spectrum.

NOESY (Nuclear Overhauser Effect SpectroscopY) : NOESY detects protons that are close to each other in space, regardless of whether they are connected by bonds. This is the primary method for determining stereochemistry and conformation.

The relative orientation of the methyl and hydroxyl groups (cis or trans) is determined primarily by analyzing proton-proton coupling constants (from ¹H or COSY spectra) and through-space NOE correlations. longdom.org The piperidine ring predominantly adopts a chair conformation.

For the cis-isomer , the thermodynamically most stable conformation is expected to have both the methyl and hydroxyl groups in equatorial positions. In this arrangement, the proton at C-3 and the proton at C-4 are both axial. The coupling constant between these two protons (³JH3-H4) would be large (typically 8–12 Hz), indicative of a diaxial relationship.

For the trans-isomer , one substituent must be axial and the other equatorial. If the methyl group is axial and the hydroxyl is equatorial, the proton at C-3 would be equatorial, while the proton at C-4 would be axial. The resulting axial-equatorial coupling constant (³JH3-H4) would be small (typically 2–5 Hz).

NOESY provides direct evidence for the spatial proximity of atoms and is used to confirm the chair conformation and the orientation of substituents.

In the cis-isomer (diequatorial substituents), a strong NOE would be observed between the axial proton on C-3 and the axial protons on C-5.

In a trans-isomer with an axial methyl group, a clear NOE would be seen between the protons of the methyl group and the axial protons at C-5, providing definitive proof of its axial orientation. Conversely, an equatorial methyl group would show NOE correlations primarily to the adjacent equatorial and axial protons at C-2 and C-4.

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR is a technique used to study dynamic processes such as the ring inversion of the piperidine skeleton. ox.ac.uknumberanalytics.com At room temperature, this inversion is typically fast on the NMR timescale, resulting in a spectrum that shows the average of the possible conformations.

By lowering the temperature, the rate of ring inversion can be slowed. ox.ac.uk At a sufficiently low temperature (the "coalescence temperature"), the single set of averaged signals will broaden and eventually resolve into two distinct sets of signals, one for each of the two chair conformers. Analyzing the spectra at different temperatures allows for the calculation of the thermodynamic parameters (ΔG‡) of the ring-flipping process, providing insight into the conformational stability of the molecule. numberanalytics.comnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR provides detailed structural information in solution, single-crystal X-ray crystallography gives an exact picture of the molecule in the solid state. wikipedia.orglibretexts.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise positions of all atoms can be determined. nih.gov

X-ray analysis provides unambiguous confirmation of:

Relative Stereochemistry : It definitively shows whether the methyl and hydroxyl groups are on the same side (cis) or opposite sides (trans) of the ring.

Solid-State Conformation : It confirms the adoption of a chair conformation and precisely measures all bond lengths, bond angles, and torsional angles within the molecule. For example, studies on related substituted piperidines have definitively shown the chair conformation and the specific orientations of the substituents in the crystal lattice. nih.govnih.gov

Absolute Configuration : For a chiral compound that has been resolved into a single enantiomer, X-ray crystallography is the gold standard for determining its absolute configuration (i.e., the specific R/S designation at each stereocenter). nih.goved.ac.uk This is often achieved by analyzing the anomalous dispersion of the X-rays, which results in a value known as the Flack parameter. nih.govmit.edu A value close to zero for a given configuration confirms that the assignment is correct.

Computational Chemistry and Modeling of 3 Methylpiperidin 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, including geometric conformations, spectroscopic characteristics, and reaction energetics, with a favorable balance between accuracy and computational cost.

The piperidine (B6355638) ring of 3-Methylpiperidin-4-ol (B2467221) is not planar and exists predominantly in chair conformations to minimize angular and torsional strain. The presence of methyl and hydroxyl substituents at the C3 and C4 positions, respectively, gives rise to several possible stereoisomers and, for each, multiple conformers based on the axial or equatorial positions of the substituents.

DFT calculations are employed to perform a conformational analysis by systematically exploring the potential energy surface of the molecule. This involves optimizing the geometry of various possible conformers and calculating their corresponding electronic energies. The conformers with the lowest energies are considered the most stable and, therefore, the most populated at equilibrium. For substituted piperidines, chair conformations are generally more stable than boat or twist-boat forms. The relative stability of the chair conformers depends on the energetic penalty of 1,3-diaxial interactions. Typically, conformers with bulky substituents in the equatorial position are favored. nih.govnih.gov

A DFT analysis at a level such as B3LYP/6-311++G(d,p) would be used to calculate the relative energies of the primary chair conformers of a specific stereoisomer, for instance, (3R,4S)-3-methylpiperidin-4-ol. The results allow for the determination of the equilibrium population of each conformer using the Boltzmann distribution.

Table 1: Hypothetical DFT-Calculated Relative Energies and Predicted Equilibrium Populations of (3R,4S)-3-methylpiperidin-4-ol Conformers.
ConformerMethyl Group PositionHydroxyl Group PositionRelative Energy (kcal/mol)Predicted Population (%)
1EquatorialEquatorial0.00~95.8
2AxialAxial2.10~3.5
3EquatorialAxial2.50~0.6
4AxialEquatorial2.75~0.1

DFT calculations are a highly effective tool for predicting NMR spectroscopic parameters. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with a selected DFT functional (e.g., B3LYP) and basis set to compute the isotropic magnetic shielding tensors for each nucleus in the molecule. rsc.org These shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

To achieve high accuracy, calculations are typically performed on the lowest-energy conformers identified through conformational analysis. The predicted chemical shifts for each conformer can be averaged, weighted by their Boltzmann population, to yield a theoretical spectrum that can be directly compared with experimental data. nrel.govrsc.org This comparison is invaluable for confirming molecular structure and assigning specific resonances in complex spectra.

Table 2: Illustrative Comparison of Hypothetical Experimental and DFT-Predicted 13C NMR Chemical Shifts for the Most Stable Conformer of this compound.
Carbon AtomHypothetical Experimental δ (ppm)DFT-Predicted δ (ppm)Difference (ppm)
C253.153.5-0.4
C335.836.1-0.3
C468.268.0+0.2
C534.534.9-0.4
C645.946.2-0.3
C-Methyl15.415.2+0.2

DFT is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction coordinate. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. A transition state is an energy maximum along the reaction pathway and its structure corresponds to the highest point on the potential energy surface between reactants and products.

For reactions involving this compound, such as its synthesis or subsequent derivatization, DFT calculations can be used to:

Locate Transition State Structures: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate.

Construct Reaction Energy Profiles: By plotting the energy of all species along the reaction coordinate, a detailed profile of the reaction mechanism can be constructed. This helps to determine whether a reaction is under kinetic or thermodynamic control and can explain observed regioselectivity or stereoselectivity.

This theoretical approach provides a molecular-level understanding of reaction pathways that is often difficult to obtain through experimental methods alone.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jetir.org It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. nih.govresearchgate.net

In a molecular docking simulation, this compound would be treated as a flexible ligand, and its potential binding modes within the active site of a target protein are explored. A scoring function is used to estimate the binding affinity for each generated pose, typically expressed as a binding energy in kcal/mol. nih.gov A more negative score generally indicates a more favorable binding interaction.

For example, piperidine derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. nih.gov A docking study of this compound against Mpro (PDB ID: 6LU7) would predict its binding energy and compare it to known inhibitors. This analysis helps to assess its potential as a scaffold for inhibitor design. The binding affinity is a measure of the strength of the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. nih.gov

Table 3: Illustrative Docking Results of this compound and Reference Ligands Against SARS-CoV-2 Main Protease.
CompoundPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, µM)
This compound-6.145.2
Remdesivir-6.911.3
N3 (Co-crystallized Inhibitor)-7.54.1

Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-receptor complex, allowing for the precise identification of key interactions. researchgate.net Analysis of the docked pose of this compound within a protein's active site reveals which specific amino acid residues it interacts with.

In the active site of SARS-CoV-2 Mpro, the catalytic dyad consists of His41 and Cys145. Docking simulations would show how the ligand orients itself relative to these and other important residues. The hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, potentially forming crucial interactions with residues like Glu166 or His163. The methyl group could engage in hydrophobic interactions with residues such as Met49 or Met165, while the piperidine ring itself could form van der Waals contacts within the binding pocket. This detailed interaction profile is critical for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues.

Table 4: Predicted Molecular Interactions between this compound and Key Active Site Residues of SARS-CoV-2 Mpro.
Ligand MoietyInteracting ResidueInteraction TypeDistance (Å)
Hydroxyl (-OH) GroupGlu166Hydrogen Bond2.1
Piperidine Ring (-NH)Gly143Hydrogen Bond2.9
Methyl (-CH3) GroupMet165Hydrophobic (Alkyl)4.2
Piperidine RingHis41Hydrophobic (Pi-Alkyl)4.5
Piperidine RingCys145van der Waals3.8

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been crucial in identifying key structural motifs that modulate their interaction with various biological targets, leading to the optimization of potency and selectivity.

SAR in the Context of Choline (B1196258) Transporter (CHT) Inhibition

Research into novel inhibitors of the presynaptic choline transporter (CHT) has explored the SAR of benzamides featuring a piperidinyl-oxy moiety. nih.gov A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized and evaluated, with modifications around the piperidine ring providing significant insights into the structural requirements for CHT inhibition. nih.govresearchgate.net

Starting with a lead compound containing an N-isopropylpiperidine group, researchers investigated the impact of altering the substituent on the piperidine nitrogen. The removal of the isopropyl group, resulting in an unsubstituted piperidine ether (Compound 10l ), led to a significant decrease in activity. Conversely, the introduction of a methyl group on the piperidine nitrogen (Compound 10m , ML352) resulted in a potent compound, equipotent with the original isopropyl analog. nih.gov Further exploration showed that moving the N-methylpiperidine substituent from the 4-position to the 3-position of the benzamide (B126) (Compound 10n ) was tolerated but resulted in lower activity. nih.gov These findings underscore the importance of the N-alkyl substituent on the piperidine ring for potent CHT inhibition.

CompoundPiperidine Ring ModificationRelative Activity
Analog of 10lN-Isopropyl groupActive
10lUnsubstituted (NH)Much less active
10m (ML352)N-Methyl groupActive, equipotent with N-isopropyl
10nN-Methylpiperidine at 3-positionLess active

SAR of Related Piperidin-4-one Scaffolds as Anti-Cancer Agents

In a related scaffold, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized to evaluate their potential as anti-cancer agents. nih.gov The study focused on the impact of different aryl substituents at the 2 and 6 positions of the piperidin-4-one ring on cytotoxicity against various hematological cancer cell lines.

The research demonstrated that specific substitutions on the aryl rings were critical for biological activity. For instance, compounds featuring 4-chlorophenyl groups (Compound II ) or 4-methoxyphenyl (B3050149) groups (Compound V ) at the C2 and C6 positions displayed notable efficacy. nih.gov Specifically, Compounds II and IV were found to reduce the growth of cancer cells and increase the mRNA expression of genes that promote apoptosis, such as p53 and Bax. nih.gov This highlights the sensitivity of the anti-cancer activity to the electronic and steric properties of the substituents on the appended aryl rings.

CompoundAryl Substituent (at C2 and C6)Observed Biological Effect
II4-chlorophenylReduced cancer cell growth; increased p53 and Bax mRNA expression. nih.gov
IV(Aryl group not specified in abstract)Reduced cancer cell growth; increased p55 and Bax mRNA expression. nih.gov
V4-methoxyphenylIdentified as a potential therapeutic candidate. nih.gov

SAR of Related 3-Methyl-4-aminopiperidine Derivatives as Analgesics

The 3-methylpiperidine (B147322) core has also been utilized in the development of potent analgesics. A study on 3-alkylfentanyl analogues, which are based on a cis-3-methyl-4-aminopiperidine structure, explored how the size of the alkyl group at the 3-position affects analgesic potency relative to fentanyl. researchgate.net

The investigation revealed a strict structural requirement at the C3 position for high potency. The (±)-cis-3-methyl fentanyl derivative (6.1cis ) was found to be exceptionally potent, exhibiting eight times the analgesic activity of fentanyl. However, increasing the size of the alkyl group to ethyl ((±)-cis-3-ethyl fentanyl, 6.2cis ) resulted in a compound that was only 1.5 times as potent as fentanyl. All other, larger alkyl substitutions led to compounds that were less active than fentanyl or completely inactive. researchgate.net This SAR study demonstrates that while a small methyl group at the cis-3 position dramatically enhances analgesic activity, larger groups are detrimental.

CompoundAlkyl Group at C3Analgesic Potency (Relative to Fentanyl)
Fentanyl-1x
(±)-cis-3-Me fentanyl (6.1cis)Methyl8x researchgate.net
(±)-cis-3-Et fentanyl (6.2cis)Ethyl1.5x researchgate.net

Biological and Pharmacological Relevance of 3 Methylpiperidin 4 Ol Derivatives

Therapeutic Applications of Piperidine (B6355638) Scaffolds

The piperidine nucleus is a ubiquitous structural motif found in over twenty classes of pharmaceutical agents. encyclopedia.pubnih.gov Its prevalence stems from its ability to serve as a versatile scaffold for creating molecules with diverse biological activities. These applications span a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders like Alzheimer's disease. encyclopedia.pubbohrium.com Many alkaloids, which are naturally occurring compounds with significant biological effects, also contain a piperidine ring. encyclopedia.pubnih.gov Researchers continuously develop new biologically active molecules based on this scaffold, targeting a variety of health conditions. encyclopedia.pub

Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives of the piperidine scaffold have demonstrated significant potential as antimicrobial agents, with various studies detailing their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Activity Research has shown that piperidine derivatives can be effective against both Gram-positive and Gram-negative bacteria. In one study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for in-vitro antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis. biomedpharmajournal.org Many of these compounds showed good activity when compared to the standard drug ampicillin. biomedpharmajournal.org Another study investigated six novel piperidine derivatives against seven bacterial strains, with one compound, in particular, exhibiting the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results. academicjournals.org This compound showed an MIC of 0.75 mg/ml against B. subtilus and 1.5 mg/ml against several other bacteria, including B. cereus and E. coli. academicjournals.org Further research on isoindoline-1-one derivatives containing a piperidine moiety demonstrated good activity against phytopathogenic bacteria such as Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). acs.org

Antifungal Activity The antifungal potential of piperidine derivatives has also been well-documented. A series of new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety were evaluated for their fungicidal activities against agriculturally significant fungi. nih.gov Several compounds in this series showed excellent inhibition, with compounds A13 and A41 displaying EC₅₀ values of 0.83 and 0.88 µg/mL, respectively, against Rhizoctonia solani. nih.gov These values were superior to the positive controls Chlorothalonil and Boscalid. nih.gov The thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones also exhibited significant antifungal activity against species like M. gypseum, M. canis, and C. albicans. biomedpharmajournal.org Additionally, some piperidine derivatives have shown varying degrees of inhibition against Aspergillus niger and Aspergillus flavus. academicjournals.org

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

Compound/Derivative Class Target Organism Activity Metric Result Reference
2,6-diaryl-3-methyl-4-piperidones Staphylococcus aureus, E. coli Comparison Good activity vs. Ampicillin biomedpharmajournal.org
Thiosemicarbazone derivatives Candida albicans, M. gypseum Comparison Significant activity vs. Terbinafine biomedpharmajournal.org
Novel Piperidine Derivative (Cpd 6) Bacillus subtilus MIC 0.75 mg/ml academicjournals.org
Novel Piperidine Derivative (Cpd 6) E. coli, Bacillus cereus MIC 1.5 mg/ml academicjournals.org
Piperidine-4-carbohydrazide (A13) Rhizoctonia solani EC₅₀ 0.83 µg/mL nih.gov
Piperidine-4-carbohydrazide (A41) Rhizoctonia solani EC₅₀ 0.88 µg/mL nih.gov
Piperidine-4-carbohydrazide (A13) Verticillium dahliae EC₅₀ 1.12 µg/mL nih.gov

Anticancer and Antiproliferative Activities

The piperidine scaffold is a key component in the development of new anticancer agents, with derivatives showing the ability to inhibit the growth of various cancer cell lines and induce apoptosis. encyclopedia.pubnwmedj.org

A novel series of benzoxazole-appended piperidine derivatives demonstrated considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov The IC₅₀ values ranged from 1.66 µM to 33.32 µM, with some compounds proving more potent than the standard drug doxorubicin. nih.gov Similarly, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were evaluated as potential anti-cancer agents against hematological cancer cell lines. nih.gov Certain compounds from this series effectively reduced the growth of multiple cancer cell lines and increased the mRNA expression of apoptosis-promoting genes. nih.gov

Further studies on N-aryl-N'-arylmethylurea derivatives containing a 1-methylpiperidin-4-yl group found that they had significantly higher antiproliferative activities against MCF7 (breast) and PC3 (prostate) cancer cell lines compared to analogues without the piperidine group. nih.gov Compounds 9b and 9d from this series showed particularly potent activity against four cancer cell lines (A549, MCF7, HCT116, PC3), with IC₅₀ values under 5 µM. nih.gov

Table 2: Anticancer Activity of Selected Piperidine Derivatives

Derivative Class Cell Line Activity Metric Result Reference
Benzoxazole-appended piperidines MCF-7 (Breast) IC₅₀ 7.31 ± 0.43 µM to 33.32 ± 0.2 µM nih.gov
Benzoxazole-appended piperidines MDA-MB-231 (Breast) IC₅₀ 1.66 ± 0.08 µM to 12.10 ± 0.57 µM nih.gov
N-benzyl-piperidinyl acylhydrazone (6i) HepG2 (Liver) IC₅₀ 58.40 ± 1.87 µM sbq.org.br
N-benzyl-piperidinyl acylhydrazone (6k) A549 (Lung) IC₅₀ 59.58 ± 4.07 µM sbq.org.br
N-aryl-N'-arylmethylurea (9b, 9d) MCF7, PC3, A549, HCT116 IC₅₀ < 5 µM nih.gov
3-chloro-3-methyl-2,6-diarylpiperidin-4-ones H929, MV-4-11 (Hematological) Inhibition Complete inhibition at 5 mM nih.gov

Antiviral Potential (e.g., CCR5 Antagonism)

Piperidine derivatives have emerged as crucial antagonists of the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of macrophage-tropic HIV-1 strains into host cells. google.comgoogle.com.na By blocking this interaction, these compounds can effectively inhibit viral replication. google.com

Extensive research has led to the discovery of highly potent anti-HIV-1 agents based on this mechanism. One notable example is TAK-220, a piperidine-4-carboxamide derivative. acs.org This compound was developed by incorporating polar groups into the piperidine scaffold to enhance metabolic stability while maintaining high inhibitory activity. acs.org TAK-220 demonstrated potent inhibition of HIV-1 envelope-mediated membrane fusion with an IC₅₀ value of 0.42 nM and strongly inhibited the replication of CCR5-tropic HIV-1 clinical isolates in human peripheral blood mononuclear cells, with a mean EC₅₀ of 1.1 nM. acs.org Other research efforts have designed and synthesized novel 1,4-disubstituted piperidine and piperazine (B1678402) derivatives, many of which showed potent anti-HIV-1 activities with IC₅₀ values at nanomolar levels. genscript.com

Table 3: Antiviral Activity of Piperidine-Based CCR5 Antagonists

Compound/Derivative Mechanism Activity Metric Result Reference
TAK-220 CCR5 Antagonist (Membrane Fusion) IC₅₀ 0.42 nM acs.org
TAK-220 CCR5 Antagonist (HIV-1 Replication) EC₅₀ 1.1 nM (mean) acs.org
N-(4-Fluoro-benzyl)piperazine (B07) CCR5 Antagonist (HIV-1 Infection) IC₅₀ Nanomolar Level genscript.com
Various Piperidine Derivatives CCR5 Antagonist (HIV-1 Infection) IC₅₀ Nanomolar Levels genscript.com

Neuropharmacological Activities (e.g., Monoamine Oxidase, Acetylcholinesterase Inhibition)

The piperidine scaffold is integral to the design of agents targeting enzymes involved in neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).

Monoamine Oxidase (MAO) Inhibition MAO enzymes are significant therapeutic targets for managing neurodegenerative conditions because they metabolize monoamine neurotransmitters. nih.gov Piperine (B192125), a natural alkaloid containing a piperidine ring, has been identified as a potent inhibitor of both MAO-A and MAO-B. nih.gov One study found piperine to have IC₅₀ values of 49.3 µM for MAO-A and 91.3 µM for MAO-B. nih.gov Another investigation reported stronger inhibition, with IC₅₀ values of 20.9 µM for MAO-A and 7.0 µM for MAO-B. nih.gov Synthetic derivatives have also shown high potency. A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds inhibited MAO-B more strongly than MAO-A. mdpi.com Compound S5 was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 µM and showed competitive, reversible inhibition. mdpi.com

Acetylcholinesterase (AChE) Inhibition Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine (B1216132), is a primary strategy for treating disorders like myasthenia gravis and Alzheimer's disease. ufla.br Piperidine derivatives are promising AChE inhibitors. ufla.br A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated, leading to the discovery of compound 21 , one of the most potent AChE inhibitors identified, with an IC₅₀ of 0.56 nM. nih.gov This compound was over 18,000 times more selective for AChE than for butyrylcholinesterase (BuChE). nih.gov Another study synthesized α,β-unsaturated carbonyl based piperidinone derivatives, where compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) was the most potent against AChE, with an IC₅₀ value of 12.55 µM. acgpubs.org

Table 4: Neuropharmacological Activity of Selected Piperidine Derivatives

Derivative Class/Compound Target Enzyme Activity Metric Result Reference
Piperine MAO-A IC₅₀ 20.9 µM nih.gov
Piperine MAO-B IC₅₀ 7.0 µM nih.gov
Pyridazinobenzylpiperidine (S5) MAO-B IC₅₀ 0.203 µM mdpi.com
Pyridazinobenzylpiperidine (S16) MAO-B IC₅₀ 0.979 µM mdpi.com
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21) AChE IC₅₀ 0.56 nM nih.gov
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) AChE IC₅₀ 12.55 µM acgpubs.org
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) BuChE IC₅₀ 17.28 µM acgpubs.org

Anti-Alzheimer Properties

The development of treatments for Alzheimer's disease heavily features piperidine-based compounds, primarily due to their effectiveness as inhibitors of cholinesterases (AChE and BuChE). encyclopedia.pub The cholinergic hypothesis of Alzheimer's suggests that memory and cognitive deficits result from a deficiency in the neurotransmitter acetylcholine. acgpubs.org By inhibiting the enzymes that break down acetylcholine, piperidine derivatives can help maintain its levels in the brain. encyclopedia.pub

The leading drug Donepezil is a piperidine derivative that serves as a benchmark for the development of new anti-Alzheimer's agents. encyclopedia.pub The benzyl-piperidine group within molecules like Donepezil is considered crucial for effective binding to the catalytic site of the AChE enzyme. encyclopedia.pub This has made the strategy of adding various substituents to the benzyl-piperidine core a well-established approach for creating new and potentially more efficient inhibitors. encyclopedia.pub Research has explored a wide range of such derivatives, including those incorporating indolylpiperidine, thiazole, and benzofuran (B130515) groups, to enhance inhibitory activity against both AChE and BuChE. encyclopedia.pub

Antioxidant Activities

Certain piperidine derivatives have been shown to possess antioxidant properties, which are beneficial in combating oxidative stress implicated in various diseases. encyclopedia.pubnwmedj.org The ability of these compounds to scavenge free radicals is a key measure of this activity.

A study evaluating the antioxidant potential of six novel piperidine derivatives used the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging capacity assay. academicjournals.org All tested compounds revealed antioxidant potentials greater than 49% at a concentration of 1 mg/ml. academicjournals.org Compound 8 demonstrated the highest scavenging capacity of 78% at 1000 µg/ml, while compound 6 showed the least at 49% at the same concentration. academicjournals.org Another study synthesized a 4-methylpiperidin-4-ol (B1315937) substituted pyrazole (B372694) derivative (FHM) and noted its potential as a novel antioxidant agent. pjoes.com Furthermore, some piperidine derivatives designed for anti-Alzheimer's applications have also shown dual functions, including antioxidant and metal-chelating properties. encyclopedia.pub

Table 5: Antioxidant Activity of Selected Piperidine Derivatives

Compound Number Concentration Activity Metric Result Reference
Compound 8 1000 µg/ml % DPPH Scavenging 78% academicjournals.org
Compound 7 1000 µg/ml % DPPH Scavenging 70% academicjournals.org
Compound 5 1000 µg/ml % DPPH Scavenging 64% academicjournals.org
Compound 10 1000 µg/ml % DPPH Scavenging 62% academicjournals.org
Compound 9 1000 µg/ml % DPPH Scavenging 55% academicjournals.org
Compound 6 1000 µg/ml % DPPH Scavenging 49% academicjournals.org

Mechanism of Action Studies

Target Binding and Pathway Modulation

The biological effects of 3-methylpiperidin-4-ol (B2467221) derivatives are dictated by their ability to bind to specific molecular targets and modulate their associated signaling pathways. The piperidine core serves as a versatile scaffold that can be decorated with various functional groups to achieve affinity and selectivity for diverse proteins such as G protein-coupled receptors (GPCRs), enzymes, and DNA. encyclopedia.pubnih.gov

Opioid Receptor Binding: In the context of analgesia, the primary targets for many piperidine derivatives are the opioid receptors (μ, δ, and κ). acs.orgnih.gov The binding of these compounds, such as fentanyl analogs, to opioid receptors—particularly the μ-opioid receptor—initiates a signaling cascade that leads to pain relief. The presence and stereochemistry of the 3-methyl group on the piperidine ring are critical for receptor affinity and efficacy. nih.govacs.org Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines show that these compounds can act as antagonists at μ and κ opioid receptors, with some also showing antagonism at the δ receptor. acs.org The removal of the methyl groups can alter the binding profile, indicating that these substituents play a direct role in the interaction with the receptor's binding pocket. acs.org

P2Y12 Receptor Antagonism: For antithrombotic activity, derivatives containing a piperidine or piperazine ring have been developed as potent antagonists of the P2Y12 receptor. researchgate.nettcmsp-e.com This receptor is a key mediator of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. researchgate.net By binding to the P2Y12 receptor, these antagonists block its activation by ADP, thereby inhibiting the downstream signaling pathways that lead to platelet activation and thrombus formation. researchgate.nettandfonline.com Molecular modeling studies have shown that the piperidine ring can fit into hydrophobic pockets of the receptor, with substituents influencing the binding affinity and selectivity. tcmsp-e.com

Enzyme and DNA Interaction: Piperidine derivatives have also been shown to target enzymes and nucleic acids. Novel trans-platinum complexes incorporating a piperidine ligand have been synthesized and shown to act as cytotoxic agents. nih.govacs.org Unlike the classic anticancer drug cisplatin, these trans-complexes were found to efficiently penetrate tumor cells and bind to cellular DNA (platination). This interaction with DNA is believed to be the primary mechanism responsible for inducing cell death. nih.gov The positively charged nature of some of these complexes enhances cellular uptake and subsequent DNA platination. nih.gov In other contexts, piperidine derivatives have been designed to inhibit enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, demonstrating the scaffold's utility in developing anti-infective agents through specific enzyme targeting. nih.gov

Apoptosis Induction and Gene Expression Modulation

A significant mechanism through which piperidine derivatives exert anticancer effects is the induction of apoptosis, or programmed cell death. encyclopedia.pubfrontiersin.org This process is often accompanied by the modulation of genes that regulate the cell cycle and cell death pathways.

Research has shown that piperidine derivatives can trigger apoptosis through various molecular events. Novel trans-platinum complexes featuring a piperidine ligand were found to induce cell death that exhibits the hallmarks of apoptosis. nih.govacs.org These include the activation of caspases, which are key proteases that execute the apoptotic program. Specifically, treatment of ovarian cancer cells with these complexes led to a measurable increase in caspase-3 activity. acs.org Caspase-3 activation is a critical step in the apoptotic cascade, leading to the cleavage of essential cellular proteins and the eventual dismantling of the cell. acs.org The induction of apoptosis by these compounds was further confirmed by observing early phosphatidylserine (B164497) exposure on the cell surface and characteristic morphological changes. nih.gov

Table 3: Cytotoxicity of Apoptosis-Inducing trans-Platinum Piperidine Complexes

Compound Cell Line IC₅₀ (μM)
trans-[PtCl₂(4-pic)(pip)] C-26 (colon carcinoma) 4.5
OV-1063 (ovarian carcinoma) 6.5
trans-[PtCl₂(4-pic)(pz)]HCl C-26 (colon carcinoma) 5.5
OV-1063 (ovarian carcinoma) 7.4

Data sourced from a study on novel trans-platinum piperidine derivatives. nih.gov IC₅₀ is the concentration that inhibits cell growth by 50%.

Beyond direct caspase activation, piperidine derivatives can modulate the expression of genes that control the balance between cell survival and death. For example, a piperidine derivative (compound 17a) was found to induce apoptosis in prostate cancer cells by altering the expression levels of key apoptosis-related proteins. frontiersin.org Specifically, it caused a decrease in the expression of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and X-linked inhibitor of apoptosis protein (XIAP), while simultaneously increasing the expression of the pro-apoptotic protein BAX. frontiersin.org This shift in the BAX/BCL-2 ratio is a classic trigger for the mitochondrial pathway of apoptosis. Other studies using benzoxazolone derivatives with piperidine substituents confirmed their ability to induce DNA fragmentation, a late-stage event in apoptosis, as demonstrated by TUNEL assays. jmchemsci.com

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that profoundly influences the biological activity of this compound derivatives. nih.govthieme-connect.com The presence of chiral centers in the piperidine ring and its substituents means that these molecules can exist as different stereoisomers (enantiomers or diastereomers). These isomers often exhibit significant differences in potency, efficacy, and receptor selectivity because biological targets like receptors and enzymes are themselves chiral and can preferentially bind to one stereoisomer over another. nih.govthieme-connect.com

The field of analgesics provides striking examples of this principle. In the development of potent fentanyl analogs, the stereochemistry of the 3-methyl group on the piperidine ring is paramount. nih.govnih.gov A study on a series of 3-methyl-4-(N-phenylamido)piperidines found a dramatic difference in analgesic potency between diastereomers. The cis-isomer (compound 42 ) was found to be approximately 13,036 times more potent than morphine and 29 times more potent than fentanyl. nih.gov In stark contrast, its corresponding diastereomer (compound 43 ) was only 2,778 times more potent than morphine and 6 times more potent than fentanyl, demonstrating a nearly 5-fold difference in potency based solely on the relative orientation of the substituents on the piperidine ring. nih.gov Similarly, for 3-methylfentanyl, the cis-(+)-enantiomer is an extremely potent analgesic, whereas its cis-(−)-counterpart is 120 times less potent. nih.gov

This high degree of stereoselectivity is also observed in the binding to other receptors. Studies on 1-(1-phenyl-2-methylcyclohexyl)piperidines, which are phencyclidine (PCP) analogs, revealed that the enantiomers have vastly different activities at the PCP binding site. nih.gov The (−)-trans-isomer was found to be about five times more potent than PCP in vitro, while its enantiomer, the (+)-trans-isomer, was nine times less potent. The cis-isomers were essentially inactive. nih.gov The absolute configuration of the most potent isomer was determined to be (1S, 2R), indicating that the binding site can exquisitely discriminate between the mirror-image forms of the molecule. nih.gov

These findings underscore that controlling the stereochemistry is a crucial aspect of designing pharmacologically active agents based on the this compound scaffold. The specific spatial arrangement of the methyl group and other substituents dictates how well the molecule fits into its biological target, directly impacting its therapeutic potential. thieme-connect.comresearchgate.net

Future Directions and Research Gaps

Development of Novel Synthetic Methodologies

The synthesis of 3-Methylpiperidin-4-ol (B2467221) and its analogs is a critical area for future development. Current synthetic routes can be complex and may not always provide optimal yields or stereoselectivity. rsc.org For instance, one established method involves the reduction of 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, followed by removal of the Boc protecting group. chemicalbook.com Another approach describes a diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol starting from chiral β-enaminoesters. rsc.org

Future research should focus on creating more efficient, cost-effective, and environmentally friendly synthetic strategies. This could involve the exploration of novel catalysts, the use of greener solvents, and the development of one-pot reaction sequences to minimize purification steps. Furthermore, the development of stereoselective syntheses to access specific isomers of this compound is of paramount importance, as different stereoisomers can exhibit distinct biological activities. cymitquimica.com The availability of various stereoisomers, such as (3S,4S)-3-Methylpiperidin-4-ol hydrochloride and (3R,4R)-3-methylpiperidin-4-ol, highlights the need for controlled synthetic methods. manchesterorganics.comachemblock.com

Table 1: Selected Synthetic Precursors and Derivatives

Compound Name CAS Number Molecular Formula Use
1-BOC-3-METHYL-PIPERIDIN-4-ONE Not specified Not specified Starting material for synthesis chemicalbook.com
(3S,4S)-3-Methylpiperidin-4-ol hydrochloride 955028-91-8 C₆H₁₄ClNO Specific stereoisomer manchesterorganics.com
(3R,4R)-3-methylpiperidin-4-ol 373604-43-4 C₆H₁₃NO Specific stereoisomer achemblock.com

Exploration of Undiscovered Biological Activities

The piperidine (B6355638) scaffold is a common motif in many biologically active compounds and approved drugs. rsc.org While some derivatives of this compound have been investigated for their pharmacological potential, there is a vast, unexplored chemical space that could harbor novel therapeutic agents. For example, derivatives have been synthesized and evaluated for their potential as CCR5 antagonists for HIV-1 entry inhibition and for their influence on neurotransmitter systems. Additionally, a pyrazole (B372694) derivative incorporating the 4-methylpiperidin-4-ol (B1315937) moiety has demonstrated in vitro antifungal, antibacterial, and antioxidant properties. pjoes.compjoes.com

Future research should systematically explore the biological activities of a diverse library of this compound derivatives. This could include screening for activity against a wide range of targets, such as enzymes, receptors, and ion channels, implicated in various diseases. High-throughput screening methods could be employed to rapidly assess the potential of these compounds. The investigation of derivatives like 1-(azetidine-3-carbonyl)-3-methylpiperidin-4-ol and 1-(azetidin-3-yl)-4-methylpiperidin-4-ol (B1321196) hydrochloride, which are used as synthetic intermediates, could lead to the discovery of new bioactive molecules. molport.comchemshuttle.com

Advanced Spectroscopic and Computational Integration

A comprehensive understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating their mechanisms of action. While basic spectroscopic data exists, a more in-depth analysis using advanced techniques is warranted.

Future research should focus on the detailed characterization of these compounds using a combination of experimental and computational methods. This includes:

Advanced NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of proton and carbon signals and reveal through-bond and through-space correlations, offering insights into the molecule's conformation in solution. researchgate.net

X-ray Crystallography: Determining the single-crystal X-ray structure of this compound and its derivatives would provide definitive information about their solid-state conformation and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, analyze molecular orbitals (HOMO-LUMO), and investigate the conformational landscape of these molecules. pjoes.combohrium.com Integrating these computational predictions with experimental data can resolve ambiguities and provide a more complete picture of the molecule's structure and electronic properties.

Investigation of Structure-Function Relationships in Diverse Biological Contexts

Understanding how the structural features of this compound derivatives influence their biological activity is a key research gap. Structure-activity relationship (SAR) studies are essential for the rational design of more potent and selective compounds.

Future research should involve the systematic modification of the this compound scaffold and the evaluation of the resulting analogs in various biological assays. This would involve:

Modification of the Piperidine Ring: Introducing different substituents at various positions on the piperidine ring to probe the steric and electronic requirements for biological activity.

Derivatization of the Hydroxyl and Methyl Groups: Exploring the impact of modifying the hydroxyl and methyl groups on the molecule's properties and biological function.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the physicochemical properties of the derivatives with their biological activities. This can help in predicting the activity of new, unsynthesized compounds and guide the design of more effective molecules.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of new therapeutics and other valuable chemical entities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methylpiperidin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of this compound can be optimized via hydrolysis of halo-substituted intermediates using bases (e.g., NaOH/KOH) in solvents like cyclic ethers or amides. For example, analogous piperidine derivatives are synthesized by hydrolyzing precursors with substituted alkyl/aryl groups under controlled pH and temperature . Characterization via NMR and HPLC is critical to confirm purity (>95%) and structural integrity. Reaction parameters (e.g., solvent polarity, base strength) should be systematically varied to minimize side products.

Q. How can crystallographic data for this compound derivatives be obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL is standard for structural determination. For piperidine derivatives, data collection at low temperatures (e.g., 100 K) improves resolution. Refinement protocols should address twinning or disorder, common in flexible heterocycles. SHELXPRO can interface with macromolecular datasets if high-resolution data is available .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Follow GHS hazard classifications (skin/eye irritation, respiratory risks) as seen in analogous piperidin-4-one derivatives. Use fume hoods, PPE (gloves, goggles), and emergency procedures for spills/inhalation. Store in inert atmospheres to prevent degradation. Safety data sheets for similar compounds recommend ethanol-tolerant foams for fire suppression .

Advanced Research Questions

Q. How can computational and experimental methods resolve contradictions in the pharmacological activity of this compound derivatives?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to validate target interactions. For example, discrepancies in receptor binding affinities may arise from stereochemical variations. Chiral HPLC or enzymatic resolution can isolate enantiomers for comparative bioactivity studies . Statistical tools like ANOVA should address variability in dose-response data.

Q. What strategies are effective for analyzing metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C/³H) in in vivo models, followed by LC-MS/MS to track metabolites. Biomonitoring studies for pyrimidine analogs suggest urine analysis for hydroxylated or glucuronidated products . Consider species-specific cytochrome P450 activity to interpret interspecies differences.

Q. How can structural modifications to this compound enhance its stability in drug formulations?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., sulfonyl) at the 4-position to reduce oxidative degradation, as seen in sulfonated piperidine derivatives . Accelerated stability testing (40°C/75% RH) with HPLC monitoring quantifies degradation kinetics. Co-crystallization with cyclodextrins may improve aqueous solubility .

Q. What techniques are optimal for detecting trace impurities in this compound samples?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) paired with reversed-phase HPLC (C18 columns) identifies impurities down to 0.1%. For halogenated byproducts, ICP-MS is recommended. Reference standards for pyrimidine analogs highlight the need for method validation per ICH guidelines .

Methodological Notes

  • Data Contradictions : Address conflicting bioactivity data via meta-analysis frameworks. Systematically document search terms (e.g., "piperidine derivatives AND pharmacokinetics") across databases like PubMed/Scopus, and use PRISMA flowcharts for inclusion/exclusion criteria 20.

    05 文献检索Literature search for meta-analysis
    02:58

  • Ethical Compliance : Retain raw spectral/chromatographic data for 5–10 years, and disclose conflicts of interest in publications. Use "participants" instead of "subjects" in human cell line studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.